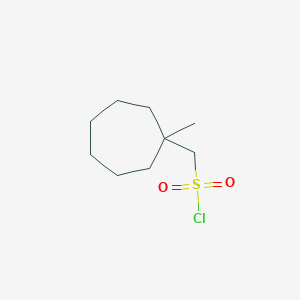

(1-Methylcycloheptyl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

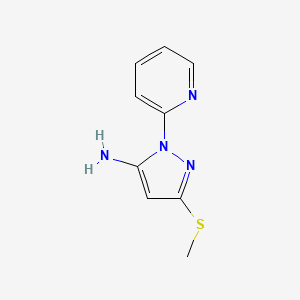

(1-Methylcycloheptyl)methansulfonylchlorid: ist eine organische Schwefelverbindung mit der Summenformel C9H17ClO2S . Diese Verbindung ist ein Derivat von Methansulfonylchlorid, bei dem die Methansulfonylgruppe an eine 1-Methylcycloheptylgruppe gebunden ist. Es ist eine farblose bis schwach gelbe Flüssigkeit, die in verschiedenen chemischen Reaktionen und industriellen Anwendungen verwendet wird.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (1-Methylcycloheptyl)methansulfonylchlorid beinhaltet typischerweise die Reaktion von Methansulfonylchlorid mit 1-Methylcycloheptanol. Die Reaktion wird in Gegenwart einer Base wie Pyridin durchgeführt, um die Bildung des Sulfonylchloridderivats zu erleichtern. Die Reaktionsbedingungen umfassen üblicherweise die Aufrechterhaltung eines Temperaturbereichs von 0-5 °C, um den exothermen Charakter der Reaktion zu kontrollieren.

Industrielle Produktionsverfahren: Im industriellen Maßstab kann (1-Methylcycloheptyl)methansulfonylchlorid durch Chlorierung von Methansulfonsäure mit Thionylchlorid oder Phosgen hergestellt werden. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die vollständige Umwandlung der Ausgangsmaterialien in das gewünschte Produkt sicherzustellen. Das Produkt wird dann durch Destillation oder Umkristallisation gereinigt, um eine hochreine Verbindung zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen: (1-Methylcycloheptyl)methansulfonylchlorid durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Es kann mit Nukleophilen wie Aminen, Alkoholen und Thiolen reagieren, um jeweils Sulfonamid-, Sulfonat- und Sulfonothioatderivate zu bilden.

Eliminierungsreaktionen: Es kann Eliminierungsreaktionen eingehen, um Alkene zu bilden.

Reduktionsreaktionen: Es kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zum entsprechenden Sulfid reduziert werden.

Häufige Reagenzien und Bedingungen:

Nukleophile: Amine, Alkohole und Thiole.

Basen: Pyridin, Triethylamin.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Hauptprodukte, die gebildet werden:

Sulfonamide: Durch Reaktion mit Aminen gebildet.

Sulfonate: Durch Reaktion mit Alkoholen gebildet.

Sulfonothioate: Durch Reaktion mit Thiolen gebildet.

Alkene: Durch Eliminierungsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

Chemie: (1-Methylcycloheptyl)methansulfonylchlorid wird als Reagenz in der organischen Synthese verwendet, um die Methansulfonylgruppe in verschiedene organische Moleküle einzuführen. Es wird auch bei der Herstellung von Sulfonamid- und Sulfonatderivaten verwendet, die wichtige Zwischenprodukte bei der Synthese von Pharmazeutika und Agrochemikalien sind.

Biologie: In der biologischen Forschung wird (1-Methylcycloheptyl)methansulfonylchlorid verwendet, um Biomoleküle wie Proteine und Peptide durch Einführung von Sulfonylgruppen zu modifizieren. Diese Modifikation kann die biologische Aktivität und Stabilität der Biomoleküle verändern, was sie für die Untersuchung der Proteinfunktion und -interaktionen nützlich macht.

Medizin: Die Verbindung wird bei der Synthese von Sulfonamid-basierten Arzneimitteln verwendet, die antibakterielle, antifungale und entzündungshemmende Eigenschaften haben. Sie wird auch bei der Entwicklung neuer Therapeutika eingesetzt, die auf verschiedene Krankheiten abzielen.

Industrie: Im Industriesektor wird (1-Methylcycloheptyl)methansulfonylchlorid als Katalysator in Polymerisationsreaktionen und als Trocknungsmittel bei der Herstellung von Tinten und Beschichtungen verwendet. Es wird auch bei der Synthese von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (1-Methylcycloheptyl)methansulfonylchlorid beinhaltet die Bildung eines hochreaktiven Sulfonylchlorid-Zwischenprodukts. Dieses Zwischenprodukt kann mit Nukleophilen reagieren, um Sulfonamid-, Sulfonat- und Sulfonothioatderivate zu bilden. Die molekularen Ziele und Pfade, die an diesen Reaktionen beteiligt sind, hängen von dem spezifischen Nukleophil und den verwendeten Reaktionsbedingungen ab.

Wirkmechanismus

The mechanism of action of (1-Methylcycloheptyl)methanesulfonyl chloride involves the formation of a highly reactive sulfonyl chloride intermediate. This intermediate can react with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Methansulfonylchlorid: Eine einfachere Sulfonylchloridverbindung mit ähnlicher Reaktivität, aber ohne die Cycloheptylgruppe.

Tosylchlorid: Eine weitere Sulfonylchloridverbindung mit einer Toluylgruppe anstelle einer Cycloheptylgruppe.

Trifluormethansulfonylchlorid: Eine Sulfonylchloridverbindung mit einer Trifluormethylgruppe, die für ihre starke elektronenziehende Wirkung bekannt ist.

Einzigartigkeit: (1-Methylcycloheptyl)methansulfonylchlorid ist aufgrund des Vorhandenseins der 1-Methylcycloheptylgruppe einzigartig, die der Verbindung unterschiedliche sterische und elektronische Eigenschaften verleiht. Dies macht es für bestimmte synthetische Anwendungen nützlich, bei denen die Sperrigkeit und Reaktivität der Cycloheptylgruppe vorteilhaft sind.

Eigenschaften

Molekularformel |

C9H17ClO2S |

|---|---|

Molekulargewicht |

224.75 g/mol |

IUPAC-Name |

(1-methylcycloheptyl)methanesulfonyl chloride |

InChI |

InChI=1S/C9H17ClO2S/c1-9(8-13(10,11)12)6-4-2-3-5-7-9/h2-8H2,1H3 |

InChI-Schlüssel |

IJGYIBDYGSELBP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCCCCC1)CS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Alpha-(3,4-Dichlorophenyl)-2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazole-1-ethanol](/img/structure/B12315189.png)

![[(2S)-1-Aminopropan-2-yl]diethylamine](/img/structure/B12315200.png)

![Tert-butyl N-[1-(hydrazinecarbonyl)-3-methylbutyl]carbamate](/img/structure/B12315202.png)

![tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate](/img/structure/B12315229.png)

![Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-](/img/structure/B12315243.png)

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12315256.png)

![tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate](/img/structure/B12315263.png)

![tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate](/img/structure/B12315280.png)